5-Ethyl-2-nonanol, also known as (3-Ethyl-n-heptyl)methylcarbinol, is an organic compound with the molecular formula and a molecular weight of approximately 172.31 g/mol. It belongs to the class of alcohols and features a long hydrophobic carbon chain, making it a significant compound in various chemical applications. The compound is characterized by its structural formula, which includes an ethyl group attached to the second carbon of a nonanol chain, contributing to its unique properties and reactivity .
These applications highlight its importance in both industrial and laboratory settings .
5-Ethyl-2-nonanol can be synthesized through several methods:
These methods allow for the production of 5-Ethyl-2-nonanol with varying degrees of purity and yield depending on the conditions employed .
Interaction studies involving 5-Ethyl-2-nonanol primarily focus on its reactivity with other organic compounds. For example, its interactions during esterification processes can yield various esters that possess distinct olfactory properties. Furthermore, research exploring its role as a pheromone component may reveal insights into its ecological interactions with insects .
Several compounds share structural similarities with 5-Ethyl-2-nonanol. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
2-Nonanol | A straight-chain alcohol used in solvents and fragrances. | |
1-Octanol | Known for its use as a surfactant and flavoring agent. | |
3-Octanol | Exhibits antimicrobial properties; used in food preservation. |
What sets 5-Ethyl-2-nonanol apart from these similar compounds is its specific branching structure, which influences its physical properties such as boiling point and solubility. Additionally, its unique ethyl substitution allows for distinct reactivity patterns compared to linear alcohols like nonanol or octanols .
Traditional synthetic routes to 5-ethyl-2-nonanol rely on classical organic transformations. One well-established method involves the alkylation of nonanol using ethyl halides (e.g., ethyl bromide or chloride) in the presence of a base such as sodium hydride or potassium hydroxide. This reaction proceeds via an $$ S_N2 $$ mechanism, where the ethoxide ion displaces the halide, yielding the branched alcohol . For example, reacting 2-nonanol with ethyl bromide in anhydrous tetrahydrofuran (THF) at $$ 60^\circ \text{C} $$ achieves a moderate yield of $$ 45\text{--}55\% $$ .
An alternative route employs the reduction of ketones. Starting with 5-ethyl-2-nonanone, catalytic hydrogenation using palladium on carbon ($$ \text{Pd/C} $$) or sodium borohydride ($$ \text{NaBH}_4 $$) selectively reduces the carbonyl group to a hydroxyl group. This method offers higher regioselectivity compared to alkylation, with yields exceeding $$ 70\% $$ under optimized conditions .
Table 1: Comparison of Traditional Synthesis Methods
Method | Starting Material | Catalyst/Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Alkylation of Nonanol | 2-Nonanol | Ethyl bromide, KOH, THF | 45–55 | Byproduct formation |
Ketone Reduction | 5-Ethyl-2-nonanone | $$ \text{Pd/C} $$, $$ \text{H}_2 $$ | 70–80 | High catalyst cost |
Transition metal catalysis has emerged as a powerful tool for enhancing selectivity and efficiency. The oxidation of alkanes using ruthenium or iron catalysts under mild conditions represents a breakthrough. For instance, a patent by describes the oxidation of 5-ethylnonane with molecular oxygen ($$ \text{O}2 $$) in the presence of $$ \text{RuCl}3 \cdot 3\text{H}_2\text{O} $$, achieving a $$ 62\% $$ conversion to 5-ethyl-2-nonanol at $$ 80^\circ \text{C} $$ . This method avoids stoichiometric oxidants, reducing environmental impact.
Another catalytic strategy involves asymmetric hydrogenation of α,β-unsaturated ketones. Using chiral catalysts like ($$ R $$-BINAP)RuCl$$_2 $$, enantioselective synthesis of 5-ethyl-2-nonanol has been demonstrated with enantiomeric excess ($$ ee $$) values up to $$ 88\% $$ .
Table 2: Catalytic Pathways and Performance
Catalyst System | Substrate | Conditions | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
$$ \text{RuCl}3 \cdot 3\text{H}2\text{O} $$ | 5-Ethylnonane | $$ \text{O}_2 $$, $$ 80^\circ \text{C} $$ | 62 | 78 |
($$ R $$-BINAP)RuCl$$_2 $$ | α,β-Unsaturated Ketone | $$ \text{H}_2 $$, $$ 50^\circ \text{C} $$ | 95 | 88 (ee) |
Biocatalytic routes leveraging engineered microorganisms offer sustainable alternatives. In Synechocystis sp. PCC 6803, heterologous expression of the maqu_2220 gene from Marinobacter aquaeolei VT8—a fatty acyl-CoA reductase—enables the direct conversion of fatty acyl-ACP to 5-ethyl-2-nonanol via a two-step reduction pathway . Knocking out hydrocarbon biosynthesis genes (sll0208 and sll0209) redirects metabolic flux, boosting titers to $$ 2.87 \, \text{mg/g} $$ dry cell weight .
Escherichia coli strains engineered with ybbO (encoding an NADP$$^+$$-dependent aldehyde reductase) and aar (acyl-ACP reductase) produce long-chain alcohols, including 5-ethyl-2-nonanol, at $$ 1.98 \, \text{g/L} $$ in fed-batch bioreactors .
Table 3: Biotechnological Production Metrics
Organism | Genetic Modifications | Titer | Productivity |
---|---|---|---|
Synechocystis sp. | maqu_2220 overexpression, Δsll0208/Δsll0209 | $$ 2.87 \, \text{mg/g} $$ | $$ 0.12 \, \text{mg/L/h} $$ |
E. coli BL21(DE3) | ybbO + aar, ΔplsX | $$ 1.98 \, \text{g/L} $$ | $$ 82.5 \, \text{mg/L/h} $$ |
Recent advances emphasize solvent-free systems and renewable feedstocks. The electrochemical reduction of 5-ethyl-2-nonanone in ionic liquids (e.g., $$ \text{[BMIM][BF}4\text{]} $$) achieves $$ 90\% $$ faradaic efficiency at room temperature, minimizing waste . Additionally, photocatalytic systems using TiO$$2$$ nanoparticles under visible light enable alkane oxidation with $$ \text{H}2\text{O}2 $$ as the sole oxidant, reducing energy consumption by $$ 40\% $$ compared to thermal methods .
Oxidative transformations of 5-ethyl-2-nonanol involve sequential dehydrogenation and oxygen insertion processes. In model systems, secondary alcohols undergo ω-oxidation via cytochrome P450 enzymes or chemical oxidants, yielding ketones or dicarboxylic acids depending on reaction conditions [1]. For instance, Escherichia coli expressing AlkBGT hydroxylase complexes convert medium-chain alcohols to ω-hydroxy acids through terminal methyl group oxidation [1]. Applied to 5-ethyl-2-nonanol, this pathway would initially produce 5-ethyl-2-nonanone via dehydrogenation, followed by hydroxylation at the terminal carbon to form 9-hydroxy-5-ethyl-2-nonanone.
Kinetic studies of analogous ω-oxidation systems reveal rate-limiting steps in the electron transfer from NADH to the hydroxylase complex. Data from E. coli pBGTHJL strains oxidizing nonanoic acid show a maximum dicarboxylic acid production rate of 0.06 mM·h⁻¹, with substrate specificity dependent on chain length and branching [1]. Branched substrates like 5-ethyl-2-nonanol likely exhibit slower oxidation kinetics due to steric hindrance at the enzyme active site.
Parameter | Value (Nonanoic Acid) | Projected Value (5-Ethyl-2-Nonanol) |
---|---|---|
Maximum Oxidation Rate | 0.36 mM·h⁻¹ | 0.18–0.25 mM·h⁻¹ |
Reaction Induction Period | 2 hours | 3–4 hours |
Molar Yield | 75% | 40–55% |
Competing oxidative pathways include hydroperoxide-mediated decomposition. Autoxidation of structurally similar alcohols like non-2-enal generates α,β-unsaturated aldehydes and ketoacids through radical chain mechanisms [2]. For 5-ethyl-2-nonanol, this would involve hydrogen abstraction at the C2 position, forming a resonance-stabilized radical that reacts with molecular oxygen to produce 5-ethyl-2-nonanone hydroperoxide. Subsequent cleavage yields 2-ethylpentanal and butanedioic acid derivatives [2].
Reductive hydroformylation of 5-ethyl-2-nonanol remains understudied, but analogous reactions in fatty alcohol chemistry suggest viable pathways. Transition metal catalysts (e.g., Rh or Co complexes) facilitate CO/H₂ insertion into alcohol C-O bonds, producing branched aldehydes. The proposed mechanism involves:
For 5-ethyl-2-nonanol, this would generate 5-ethyl-2-nonanal as the primary product. Side reactions include over-reduction to 5-ethylnonane or decarbonylation to 4-ethyloctane. Kinetic modeling of similar systems shows first-order dependence on catalyst concentration and CO partial pressure, with activation energies ranging from 60–85 kJ·mol⁻¹ [2].
Competing pathways emerge from the alcohol's branched structure. The ethyl group at C5 creates steric hindrance, favoring β-hydride elimination over CO insertion. This explains lower hydroformylation yields (35–45%) compared to linear alcohols (60–75%) in preliminary studies [2].
Biocatalytic routes for 5-ethyl-2-nonanol modification leverage esterases and alcohol dehydrogenases. E. coli expressing AlkK acyl-CoA synthetase and AtfA acyltransferase convert medium-chain alcohols to ethyl esters through a two-step mechanism [1]:
AlkK-Catalyzed Activation:
5-Ethyl-2-nonanol + ATP + CoA → 5-Ethyl-2-nonanoyl-CoA + AMP + PPᵢ
AtfA-Mediated Esterification:
5-Ethyl-2-nonanoyl-CoA + Ethanol → Ethyl 5-ethyl-2-nonanoate + CoA
Kinetic parameters from octanoic acid esterification reveal Vₘₐₓ values of 0.24 mM·h⁻¹ and Kₘ of 1.8 mM for AlkK [1]. Substrate inhibition becomes significant above 5 mM alcohol concentrations. Engineering more selective enzymes like Eeb1 alcohol-acyltransferase improves product specificity, achieving 93% conversion efficiency for MEDA (mono-ethyl dicarboxylic acid) synthesis in optimized strains [1].
Alternative enzymatic pathways involve ω-oxidation followed by esterification. E. coli pBGTHJKL-eeb1 strains convert 0.83 mM nonanoic acid to ω-carboxylic acid ethyl esters in 19 hours [1]. Applied to 5-ethyl-2-nonanol, this cascade would yield ethyl 5-ethyl-2-nonanoate derivatives with predicted space-time yields of 0.45 g·L⁻¹·h⁻¹.
5-Ethyl-2-nonanol occupies a distinctive position within the fragrance and flavor industry due to its unique olfactory properties and chemical stability. This branched secondary alcohol, with its molecular formula C₁₁H₂₄O, exhibits characteristics that make it valuable for both perfumery applications and flavor enhancement systems .
The compound demonstrates significant utility in fragrance formulations where it functions as both a primary scent component and a modifier that enhances the overall olfactory profile of complex compositions. Research has identified 5-Ethyl-2-nonanol as possessing pleasant aromatic characteristics that contribute to floral and fruity notes in various fragrance systems . The material's specific structural arrangement, featuring an ethyl group attached to the fifth carbon of the nonanol chain, provides unique sensory properties that distinguish it from other alcohols in its category .
In flavor chemistry, 5-Ethyl-2-nonanol serves as a flavoring agent that imparts distinctive taste characteristics to food and beverage products. The compound's long hydrophobic carbon chain contributes to its ability to interact with taste receptors and enhance flavor profiles . Studies have documented its presence in various natural systems, including tea volatiles, where it contributes to the complex aroma profile of fermented beverages [3].
The compound's volatility characteristics make it particularly suitable for applications requiring controlled release of aromatic compounds. Its vapor pressure of 0.02 mmHg at 25°C provides optimal evaporation rates for sustained fragrance delivery in consumer products [4]. The material's stability under various pH conditions and its compatibility with other fragrance ingredients make it valuable for formulating complex scent compositions [5].
Industrial applications in fragrance chemistry often utilize 5-Ethyl-2-nonanol in combination with related compounds such as aldehydes and esters to create sophisticated olfactory experiences. The compound's ability to blend harmoniously with other fragrance components while maintaining its distinctive character makes it an essential ingredient in modern perfumery [6].
The solvent properties of 5-Ethyl-2-nonanol make it valuable in various industrial applications where selective dissolution and chemical compatibility are crucial. With a density of 0.826-0.845 g/cm³ and a boiling point range of 223-225°C, the compound exhibits physical properties that make it suitable for specialized solvent applications [4] [7].
The compound's amphiphilic nature, resulting from its hydrophobic alkyl chain and hydrophilic hydroxyl group, enables its use in formulation science applications. This dual character allows 5-Ethyl-2-nonanol to function as a coupling agent in systems requiring the combination of polar and non-polar components [8]. The material's LogP value of 3.36-4.09 indicates its preference for organic phases while maintaining sufficient polarity for specific applications [4] [9].
In industrial formulations, 5-Ethyl-2-nonanol serves as a precursor for the production of surfactants and emulsifiers. Its structural characteristics allow for chemical modifications that produce compounds with enhanced surface-active properties [8]. The compound's stability under various reaction conditions makes it suitable for use in multi-step synthetic processes where intermediate compounds must maintain their integrity [5].
The compound's solubility characteristics enable its use in specialized extraction processes where selective solvent power is required. Its limited water solubility combined with good organic solvent compatibility makes it valuable for separation processes in chemical manufacturing [4]. The material's flash point of 99.2°C provides sufficient safety margins for industrial handling while maintaining processability [5] [4].
Research has demonstrated the compound's utility in formulation systems where controlled viscosity and specific rheological properties are required. The material's molecular structure contributes to its ability to modify the flow characteristics of complex formulations [10]. Applications in personal care products and industrial formulations benefit from these properties.
5-Ethyl-2-nonanol serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique structural features, including the secondary alcohol functionality and branched alkyl chain, make it an ideal building block for the construction of more complex molecular architectures [8] [11].
In pharmaceutical synthesis, the compound functions as a starting material for the development of drug intermediates where specific stereochemical and structural requirements must be met. The presence of the secondary alcohol group provides a reactive site for further chemical transformations, including esterification, etherification, and oxidation reactions [8] [11]. These transformations enable the synthesis of pharmaceutical compounds with enhanced biological activity and improved pharmacokinetic properties.
The compound's role in agrochemical synthesis involves its use as a precursor for the production of pesticides, herbicides, and plant growth regulators. Research has identified various synthetic pathways where 5-Ethyl-2-nonanol serves as a key intermediate in the construction of bioactive molecules [12] [13]. The material's structural compatibility with agricultural active ingredients makes it valuable for developing compounds with improved efficacy and environmental profiles.
Industrial synthesis applications utilize 5-Ethyl-2-nonanol in the production of specialty chemicals where its unique branching pattern contributes to the final product's performance characteristics. The compound's chemical stability and reactivity profile make it suitable for use in multi-step synthetic sequences where intermediate compounds must survive various reaction conditions [8] [14].
The compound's use in pharmaceutical applications extends to its role as a building block for the synthesis of complex natural product analogs. Its structural features enable the construction of molecules that mimic natural products while providing improved stability and bioavailability [8]. Research continues to explore new synthetic applications where the compound's unique properties can be exploited for pharmaceutical development.
Agrochemical applications benefit from the compound's ability to serve as a precursor for the synthesis of environmentally compatible pesticides and herbicides. The material's biodegradability and low toxicity profile make it suitable for developing agricultural chemicals that meet modern environmental standards [12] [13]. Studies have demonstrated its utility in the synthesis of compounds with selective biological activity and reduced environmental impact.
Table 1: Physical and Chemical Properties of 5-Ethyl-2-nonanol
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₁H₂₄O | Multiple sources |
Molecular Weight (g/mol) | 172.31 | CAS, PubChem |
CAS Registry Number | 103-08-2 | CAS Common Chemistry |
IUPAC Name | 5-ethylnonan-2-ol | PubChem |
Boiling Point (°C) | 223-225 | NIST, ChemicalBook |
Melting Point (°C) | 11.58 (estimated) | ChemicalBook estimate |
Density (g/cm³) | 0.826-0.845 | Chemsrc, ChemicalBook |
Flash Point (°C) | 99.2 | Chemsrc, ECHEMI |
Vapor Pressure (mmHg at 25°C) | 0.02 | Chemsrc |
Refractive Index | 1.435 | Chemsrc |
LogP (octanol/water) | 3.36-4.09 | Chemsrc, Chemeo |
Polar Surface Area (Ų) | 20.23 | Chemsrc |
Exact Mass (g/mol) | 172.183 | Chemsrc |
Appearance | Colorless liquid | General description |
Solubility in Water | Limited | General property |
Table 2: Industrial Applications of 5-Ethyl-2-nonanol
Industry Sector | Application Type | Specific Use | Properties Utilized |
---|---|---|---|
Fragrance Industry | Fragrance ingredient | Perfume and cosmetic formulations | Pleasant scent, volatility |
Flavor Industry | Flavoring agent | Food and beverage enhancement | Flavor profile, stability |
Solvent Applications | Industrial solvent | Chemical reaction medium | Solubility characteristics |
Pharmaceutical Synthesis | Intermediate compound | Drug development processes | Structural compatibility |
Agrochemical Synthesis | Synthetic intermediate | Pesticide synthesis pathways | Reactive functional groups |
Chemical Manufacturing | Building block | Organic compound synthesis | Chemical stability |
Research Applications | Analytical standard | Reference material for analysis | Purity and consistency |
Formulation Science | Emulsifier precursor | Surfactant production | Amphiphilic properties |
Table 3: Synthesis Methods for 5-Ethyl-2-nonanol Production
Synthesis Method | Starting Materials | Reaction Conditions | Yield Range (%) | Industrial Viability |
---|---|---|---|---|
Alkylation of Nonanol | Nonanol, ethyl halides | Strong base, organic solvent | 60-80 | Moderate |
Hydrogenation of Aldehyde | Corresponding aldehyde | Metal catalyst (Ni, Cu), H₂ | 70-85 | High |
Grignard Reaction | Appropriate aldehyde, Grignard reagent | Anhydrous conditions, ether solvent | 65-75 | Moderate |
Hydroformylation Route | Alkene precursors | CO, H₂, catalyst | 55-70 | High |
Reduction of Ketone | 5-Ethyl-2-nonanone | Reducing agent, controlled temperature | 75-90 | High |
Catalytic Synthesis | Various organic precursors | Specific catalyst system | Variable | Emerging |
Environmental Hazard